molecular formula C34H42O9 B13836893 [5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate

[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate

Cat. No.: B13836893
M. Wt: 594.7 g/mol
InChI Key: JNWHCLLLVNHFLG-UHFFFAOYSA-N
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Description

[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate is a complex organic compound characterized by its unique structure, which includes hexanoyloxy groups, a methoxyphenyl group, and an oxochromenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate typically involves multiple steps, starting with the preparation of the core chromenyl structure. The hexanoyloxy groups are introduced through esterification reactions, while the methoxyphenyl group is incorporated via electrophilic aromatic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

Chemistry

In chemistry, [5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenyl derivatives and esters with hexanoyloxy groups. Examples include:

  • [5-Hexanoyloxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate
  • [5-Hexanoyloxy-2-(3-hexanoyloxyphenyl)-4-oxochromen-7-yl] hexanoate

Uniqueness

The uniqueness of [5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H42O9

Molecular Weight

594.7 g/mol

IUPAC Name

[5-hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate

InChI

InChI=1S/C34H42O9/c1-5-8-11-14-31(36)40-24-20-29-34(30(21-24)43-33(38)16-13-10-7-3)25(35)22-27(41-29)23-17-18-26(39-4)28(19-23)42-32(37)15-12-9-6-2/h17-22H,5-16H2,1-4H3

InChI Key

JNWHCLLLVNHFLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC2=C(C(=C1)OC(=O)CCCCC)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC(=O)CCCCC

Origin of Product

United States

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